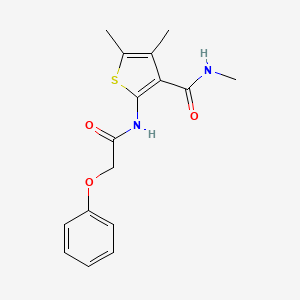

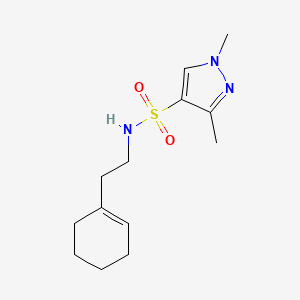

N,4,5-三甲基-2-(2-苯氧基乙酰氨基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N,4,5-trimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide" is a novel thiophene derivative, which is part of a broader class of compounds that have been synthesized and studied for various biological activities. Thiophene derivatives are known for their potential pharmacological properties, including antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds are synthesized through reactions involving different organic reagents and their structures are typically confirmed using spectroscopic methods such as IR, 1H NMR, MS, and elemental analysis .

Synthesis Analysis

The synthesis of thiophene derivatives often begins with a precursor such as 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, which can react with various organic reagents to produce a series of novel compounds . The synthesis process is carefully designed to ensure the introduction of desired functional groups that may contribute to the compound's biological activity. The synthesis is followed by purification and characterization to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their biological activity. X-ray diffraction methods are commonly used to elucidate the crystal structure of these compounds. For instance, a related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, was found to crystallize in the monoclinic space group with specific cell parameters, exhibiting both intra and intermolecular hydrogen bonds . Such detailed structural information is essential for understanding the interaction of these molecules with biological targets.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, which are often explored to enhance their pharmacological profile. The reactivity of these compounds can be influenced by the presence of substituents on the thiophene ring, which can affect their ability to interact with enzymes or receptors in biological systems. The synthesis and subsequent reactions are tailored to produce compounds with specific properties and biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are important for their practical application as pharmaceutical agents. These properties are influenced by the molecular structure and the nature of the substituents on the thiophene ring. For example, the introduction of glycosyl groups has been shown to affect the transport of these compounds across cell membranes, with per-O-acetylated analogues being more effective inhibitors compared to their non-acetylated counterparts . Additionally, the conformational preferences of these molecules, as determined by spectroscopic studies and computational methods like DFT and MP2 calculations, can provide insights into their stability and reactivity .

科学研究应用

抗菌和抗癌活性

N,4,5-三甲基-2-(2-苯氧基乙酰氨基)噻吩-3-甲酰胺及其衍生物已被探索其潜在的抗菌和抗癌特性。例如,通过各种化学反应合成的衍生物已显示出有希望的抗菌活性,以及抑制癌细胞生长的能力。合成过程通常涉及多个步骤,包括各种前体的缩合和反应以生成最终产物。使用红外、核磁共振和质谱等技术对这些化合物进行表征,并通过各种分析评估其生物活性 (Talupur 等,2021)。

合成和化学表征

N,4,5-三甲基-2-(2-苯氧基乙酰氨基)噻吩-3-甲酰胺衍生物的化学合成和表征对于了解其结构和潜在应用至关重要。研究重点是开发新的合成方法并通过分析技术表征化合物。这些研究提供了对化合物化学性质的见解,并为在药物化学和材料科学中的进一步应用铺平了道路 (Jian-p,2014)。

聚合物合成和应用

一些研究探索了在聚合物合成中使用 N,4,5-三甲基-2-(2-苯氧基乙酰氨基)噻吩-3-甲酰胺衍生物。这些聚合物在材料科学和工程等各个领域具有潜在应用。合成涉及噻吩衍生物与其他单体的聚合,以生产具有所需性能的聚合物,例如热稳定性和溶解性。核磁共振和红外光谱等表征技术用于分析这些聚合物的结构和性能 (Yagci 和 Mathias,1998)。

仿生酚类聚合物

还进行了对仿生酚类聚合物的研究,重点是这些材料的抗氧化和吸附性能。此类研究旨在创造出模拟天然多酚结构和功能的聚合物,而天然多酚具有重要的健康益处。这些聚合物的合成涉及使用噻吩衍生物作为前体,从而产生在生物医学和环境修复中具有潜在应用的材料 (Zhan 等,2016)。

属性

IUPAC Name |

N,4,5-trimethyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-10-11(2)22-16(14(10)15(20)17-3)18-13(19)9-21-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQKHHXLQDLGEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)COC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2508606.png)

![methyl 2-methyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2508609.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one](/img/structure/B2508610.png)

![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2508612.png)

![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2508620.png)

![4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B2508623.png)

![2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2508624.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide](/img/structure/B2508625.png)